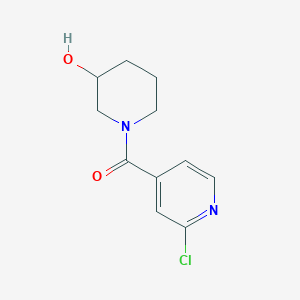
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol
Overview
Description
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chloropyridine-4-carbonyl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring and a chloropyridine moiety, this compound's molecular formula is . Despite its structural resemblance to various bioactive molecules, detailed studies on its biological activity remain limited.
Structural Features
The unique structural components of this compound include:
- Piperidine Ring : A saturated nitrogen-containing heterocycle known for versatile reactivity.
- Chloropyridine Moiety : The chlorine substitution on the pyridine ring enhances its electrophilic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research and enzyme inhibition. However, specific studies focusing solely on this compound's biological effects are scarce.
Potential Biological Activities
- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine and pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, some piperidine derivatives have shown better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
- Enzyme Interaction : There is evidence suggesting that this compound may interact with enzymes involved in metabolic pathways. This warrants further investigation into its pharmacological profile and potential therapeutic applications.
Currently, there is no documented mechanism of action for this compound. However, understanding its interactions with biological targets is essential for elucidating its pharmacodynamics. Potential interactions could involve:
- Binding to specific receptors or enzymes.
- Modulating metabolic pathways related to neurological functions.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies conducted on related compounds. For example, modifications in substituents on the piperidine ring have been shown to significantly alter potency and selectivity against various biological targets .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloropyridine | Chlorine substitution on pyridine | Basicity and electrophilicity |
| Piperidine | Saturated nitrogen-containing heterocycle | Versatile reactivity in organic synthesis |
| 1-(4-Fluorobenzoyl)piperidin-3-ol | Fluorobenzoyl substitution | Potentially increased potency against certain targets |
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-6-8(3-4-13-10)11(16)14-5-1-2-9(15)7-14/h3-4,6,9,15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMMWFQDDWYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















